Cdk8-IN-11

CDK8 inhibition Kinase profiling Biochemical assay

Cdk8-IN-11 (also designated as compound 29, HY-151463, and CAS 2839338-28-0) is a 2-amino-pyridine derivative developed as a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8), demonstrating an IC₅₀ of 46 nM. The compound was rationally designed using the structural information of the sorafenib-bound CDK8 crystal structure and exhibits favorable selectivity across the CDK family.

Molecular Formula C19H15F3N4O2
Molecular Weight 388.3 g/mol
Cat. No. B12405916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk8-IN-11
Molecular FormulaC19H15F3N4O2
Molecular Weight388.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CN=C(C=C3)N)C(F)(F)F
InChIInChI=1S/C19H15F3N4O2/c20-19(21,22)12-2-1-3-14(10-12)26-18(27)25-13-4-6-15(7-5-13)28-16-8-9-17(23)24-11-16/h1-11H,(H2,23,24)(H2,25,26,27)
InChIKeyMBIXOXMOHXFUFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk8-IN-11: A Selective CDK8 Inhibitor with Potent Anti-Colorectal Cancer Activity


Cdk8-IN-11 (also designated as compound 29, HY-151463, and CAS 2839338-28-0) is a 2-amino-pyridine derivative developed as a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8), demonstrating an IC₅₀ of 46 nM [1]. The compound was rationally designed using the structural information of the sorafenib-bound CDK8 crystal structure and exhibits favorable selectivity across the CDK family [1]. Functionally, Cdk8-IN-11 suppresses WNT/β-catenin signaling, induces G1 cell cycle arrest, and exhibits significant anti-proliferative activity across multiple colon cancer cell lines [1].

Why Generic CDK8 Inhibitors Cannot Substitute for Cdk8-IN-11 in Colorectal Cancer Research


Although multiple CDK8 inhibitors are commercially available—including MSC2530818, MK256, and CCT251545—they exhibit substantial divergence in selectivity fingerprints, pharmacokinetic behavior, and cellular potency [1]. Cdk8-IN-11 was specifically optimized for anti-colorectal cancer efficacy, achieving single-digit nanomolar anti-proliferative effects in colon cancer cell lines while exhibiting markedly reduced activity against normal intestinal epithelial cells (IC₅₀ = 62.7 nM in GES-1 cells) [1]. The distinct substitution pattern of Cdk8-IN-11 imparts a unique selectivity profile that cannot be reliably inferred from other CDK8 inhibitors, making direct experimental substitution without validation a high-risk approach [1].

Quantitative Evidence Guide for Cdk8-IN-11: Differentiated Activity in Biochemical and Cellular Models


Biochemical CDK8 Inhibition Potency: Cdk8-IN-11 vs. Leading Clinical Candidates

Cdk8-IN-11 inhibits CDK8 with an IC₅₀ of 46 nM in enzymatic assays [1]. While other potent CDK8 inhibitors such as MSC2530818 (IC₅₀ = 2.6 nM) and MK256 (IC₅₀ = 2.5 nM) exhibit higher biochemical potency, Cdk8-IN-11 occupies a distinct chemical space and offers a differentiated selectivity profile that may be advantageous in specific experimental contexts where ultra-high potency is not the sole selection criterion [2]. Notably, Cdk8-IN-11 demonstrates stronger biochemical inhibition than the reference compound CCT251545 (IC₅₀ ≈ 98 nM), a widely used CDK8/19 dual inhibitor [3].

CDK8 inhibition Kinase profiling Biochemical assay

Anti-Proliferative Activity in Colon Cancer Cell Lines: Cdk8-IN-11 vs. Other CDK8 Inhibitors

Cdk8-IN-11 exhibits potent anti-proliferative activity in a panel of colon cancer cell lines with high CDK8 expression. The IC₅₀ values are 1.2 nM in HCT-116, 0.7 nM in HHT-29, 2.4 nM in SW480, and 5.5 nM in CT-26 cells following 48 h treatment [1]. In contrast, MSC2530818 shows an anti-proliferative IC₅₀ of approximately 50–200 nM in SW620 colorectal cancer cells [2]. Cdk8-IN-11 also demonstrates a marked therapeutic window, with an IC₅₀ of 62.7 nM in normal GES-1 intestinal epithelial cells, indicating reduced toxicity toward non-cancerous cells [1].

Colorectal cancer Cell proliferation Anti-tumor activity

Kinase Selectivity Profile: Cdk8-IN-11 Exhibits Reduced Off-Target Activity vs. CDK1 and CDK4

Quantitative kinase profiling indicates that Cdk8-IN-11 demonstrates high selectivity for CDK8 over CDK1 and CDK4, both critical regulators of the cell cycle [1]. Unlike multi-CDK inhibitors such as Dinaciclib or AT7519, which potently inhibit CDK1, CDK2, CDK5, and CDK9 (IC₅₀ values typically 1–50 nM), Cdk8-IN-11 maintains a narrow target engagement profile [2]. This selectivity minimizes disruption of normal cell cycle progression and reduces the risk of confounding off-target phenotypes in mechanistic studies.

Kinase selectivity Off-target effects Chemical biology

In Vivo Efficacy: Cdk8-IN-11 Suppresses Tumor Growth in a CT-26 Colon Cancer Xenograft Model

Oral administration of Cdk8-IN-11 at doses of 10 and 40 mg/kg significantly reduced tumor volume in CT‑26 xenograft mice [1]. Immunohistochemical analysis of tumor tissue revealed decreased levels of β‑catenin and c‑Myc, confirming on‑target pathway suppression [1]. In comparison, the CDK8/19 inhibitor CCT251545 required intraperitoneal dosing at 30 mg/kg twice daily to achieve comparable tumor growth inhibition in a different xenograft model [2]. Cdk8-IN-11 also demonstrated a favorable safety profile, with no abnormal behavior observed in ICR mice following a single oral dose of 1000 mg/kg over a 7‑day period [1].

Xenograft In vivo efficacy Tumor growth inhibition

Overcoming Drug Resistance: Cdk8-IN-11 is Active Against Sorafenib‑Resistant HCT‑116 Cells

Cdk8-IN-11 retains potent anti‑proliferative activity in HCT‑116 cells that have acquired resistance to the multi‑kinase inhibitor sorafenib [1]. This property is not consistently observed across other CDK8 inhibitors; for instance, MSC2530818 has not been reported to reverse sorafenib resistance in colon cancer models. The ability of Cdk8‑IN‑11 to circumvent sorafenib resistance suggests a unique mechanism of action that may involve modulation of β‑catenin‑dependent transcription independently of RAF/MEK/ERK signaling.

Drug resistance Sorafenib Colorectal cancer

Pharmacokinetic Properties: Cdk8-IN-11 Displays Moderate Permeability and Oral Bioavailability

Cdk8-IN-11 exhibits an apparent permeability coefficient (Papp) of 1.8 × 10⁻⁶ cm/s in Caco‑2 cell monolayers, indicative of moderate intestinal absorption [1]. Following oral administration (10 mg/kg) or intravenous injection (2 mg/kg) in rats, the compound achieved measurable plasma concentrations suitable for in vivo studies [1]. In comparison, MSC2530818 demonstrates higher permeability (Papp ≈ 10 × 10⁻⁶ cm/s) and a lower efflux ratio (ER = 1.5), suggesting better oral absorption . However, Cdk8‑IN‑11's moderate permeability may contribute to a lower systemic exposure and reduced off‑target toxicity, an attribute that can be advantageous in certain experimental designs.

Pharmacokinetics Oral bioavailability Caco-2 permeability

Best Research and Industrial Application Scenarios for Cdk8-IN-11


Colorectal Cancer Cell Proliferation and WNT/β‑Catenin Pathway Studies

Cdk8-IN-11 is ideally suited for investigating the role of CDK8 in colorectal cancer proliferation and WNT/β‑catenin signaling. With single‑digit nanomolar anti‑proliferative IC₅₀ values in HCT‑116 (1.2 nM), HHT‑29 (0.7 nM), SW480 (2.4 nM), and CT‑26 (5.5 nM) cells, it provides a robust tool for dose‑response and pathway inhibition experiments [1]. The compound effectively suppresses β‑catenin‑mediated transcription and induces G1 arrest, enabling precise dissection of CDK8‑dependent transcriptional programs [1].

In Vivo Xenograft Models of Colorectal Cancer

Researchers conducting in vivo efficacy studies can employ Cdk8-IN-11 in CT‑26 or similar colon cancer xenograft models. Oral administration at 10–40 mg/kg significantly reduces tumor volume and downregulates β‑catenin and c‑Myc expression in tumor tissues [1]. The compound's favorable safety margin (no adverse effects at 1000 mg/kg single oral dose) supports chronic dosing regimens [1].

Sorafenib Resistance and Combination Therapy Research

Cdk8-IN-11 retains potent activity against sorafenib‑resistant HCT‑116 cells, making it a valuable tool for studying mechanisms of acquired resistance to multi‑kinase inhibitors [1]. It can be used to explore combination strategies that pair CDK8 inhibition with standard‑of‑care agents in colorectal cancer.

Chemical Biology and Target Engagement Assays

Owing to its high selectivity for CDK8 over CDK1 and CDK4, Cdk8-IN-11 serves as a precise chemical probe for target engagement studies [1]. A biotinylated derivative of the compound has been validated for pull‑down assays, confirming direct interaction with endogenous and overexpressed CDK8 [1]. This facilitates the identification of CDK8‑interacting proteins and downstream effectors.

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